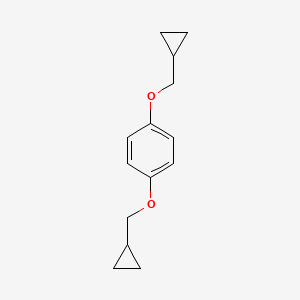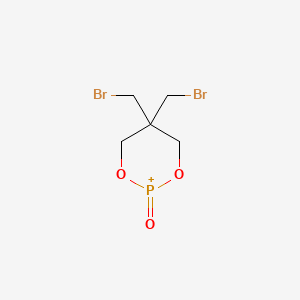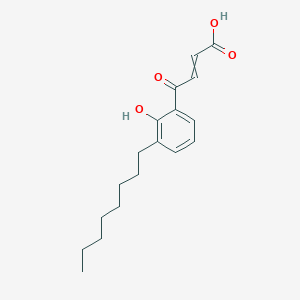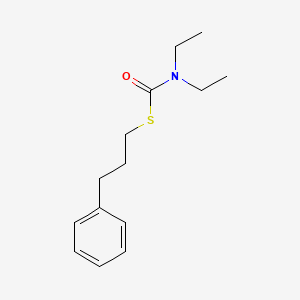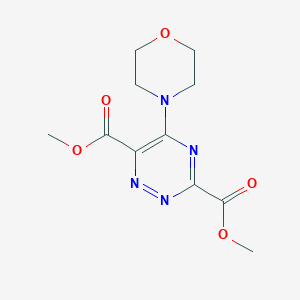
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring attached to a triazine core, with two ester groups at positions 3 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the reaction of appropriate triazine precursors with morpholine under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine core .
Applications De Recherche Scientifique
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), affecting cellular signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine ring and exhibit similar biological activities.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds have a similar structural motif and are studied for their antibacterial properties.
Morpholin-4-yl-1,3,5-triazines: These compounds are structurally related and have applications in various fields.
Uniqueness
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to its specific triazine core and ester functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
71856-80-9 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
dimethyl 5-morpholin-4-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C11H14N4O5/c1-18-10(16)7-9(15-3-5-20-6-4-15)12-8(14-13-7)11(17)19-2/h3-6H2,1-2H3 |
Clé InChI |
ZDAQXQRWUQRBMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


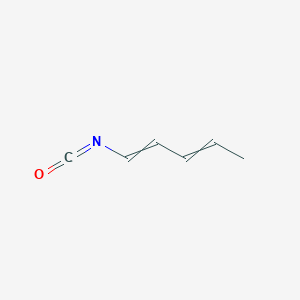
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
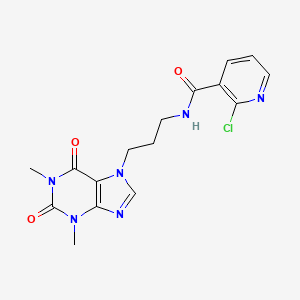
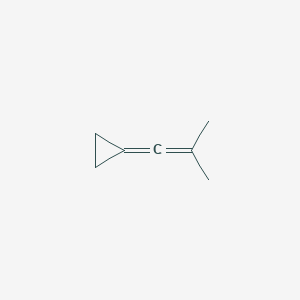

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
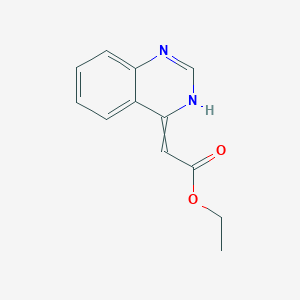
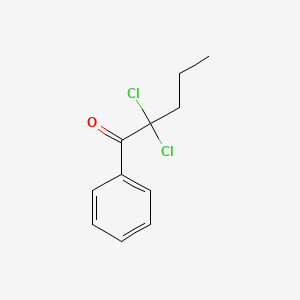
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
